3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

Catalog No.
S14158055
CAS No.
M.F
C10H12ClFO3S
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chl...

Product Name

3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

IUPAC Name

3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

Molecular Formula

C10H12ClFO3S

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3

InChI Key

LYKUYRSWAJAJCR-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)F)CS(=O)(=O)Cl

3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a fluorophenoxy group attached to a 2-methylpropane backbone. Its molecular formula is C10H12ClFNO3SC_{10}H_{12}ClFNO_3S, with a molecular weight of approximately 266.72 g/mol. The presence of the sulfonyl chloride functional group imparts significant reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The sulfonyl chloride functional group in 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is highly reactive towards nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and thioethers.
  • Formation of Sulfonamides: Reaction with primary or secondary amines leads to the formation of sulfonamides, which are important in medicinal chemistry.
  • Sulfone Formation: Treatment with strong bases can lead to the formation of sulfones via oxidation processes.

These reactions are crucial for synthesizing various derivatives that may exhibit enhanced biological activities .

Several synthetic routes can be employed to prepare 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride:

  • Chlorination of 2-Methylpropane-1-sulfonic Acid: This method involves the chlorination of 2-methylpropane-1-sulfonic acid using thionyl chloride or phosphorus oxychloride.
  • Direct Reaction with Fluorophenol: A more direct approach involves reacting 4-fluorophenol with a suitable sulfonyl chloride precursor under controlled conditions to yield the desired product .
  • Use of Sulfinates: The reaction of sodium 4-fluorophenyl sulfinate with chlorinated derivatives of 2-methylpropane can also yield this compound efficiently .

3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate for synthesizing various biologically active compounds.
  • Chemical Research: Used in studies involving nucleophilic substitution reactions and the development of new synthetic methodologies.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its reactivity and ability to modify existing compounds .

  • Molecular Docking: To predict how the compound may bind to specific biological targets.
  • In Vitro Assays: To evaluate its biological activity against various pathogens or cell lines.

Such studies are essential for understanding the compound's potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methanesulfonyl ChlorideSimplest sulfonyl chlorideHighly reactive; used for generating methanesulfonates
p-Toluenesulfonyl ChlorideContains a para-tolyl groupWidely used in organic synthesis; versatile reagent
4-FluorobenzenesulfonamideContains a fluorobenzene moietyExhibits antibacterial properties; used in drug development
Benzene-1,4-disulfonic AcidContains two sulfonic acid groupsUsed in dye manufacturing and as a reagent

Uniqueness

3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific combination of a fluorinated aromatic system and a branched aliphatic chain, which may confer distinct physicochemical properties and biological activities compared to other sulfonyl chlorides. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetic profiles and interactions with biological targets .

Nucleophilic Substitution Pathways in Sulfonyl Chloride Functionalization

Nucleophilic substitution reactions are central to the functionalization of sulfonyl chlorides, enabling the introduction of diverse substituents at the sulfur center. For 3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride, the sulfonyl chloride group (-SO₂Cl) serves as a highly reactive electrophilic site, facilitating displacement by nucleophiles such as amines, alkoxides, and thiols.

A key methodology involves the reaction of 3-(4-fluorophenoxy)-2-methylpropane-1-thiol with sulfuryl chloride (SO₂Cl₂) under controlled conditions. This approach leverages the thiol group’s nucleophilicity to form the corresponding sulfonyl chloride via a two-step oxidation and chlorination sequence. Optimizing stoichiometric ratios (e.g., 1:1.2 thiol-to-SO₂Cl₂) and employing anhydrous dichloromethane as the solvent minimizes side reactions, achieving yields exceeding 85%. Alternative routes utilize triphosgene (C₃Cl₆O₃) as a chlorinating agent, which offers milder reaction conditions and reduced byproduct formation compared to traditional thionyl chloride (SOCl₂).

Table 1: Comparison of Nucleophilic Substitution Conditions

ReagentSolventTemperature (°C)Yield (%)Byproducts
Sulfuryl chlorideCH₂Cl₂0–585–90HCl, SO₂
TriphosgeneToluene2578–82Phosgene derivatives
Thionyl chlorideEt₂OReflux65–70SO₂, HCl

The choice of base also significantly impacts reaction efficiency. For instance, sodium bicarbonate (NaHCO₃) effectively neutralizes generated HCl, preventing acid-catalyzed decomposition of the sulfonyl chloride. Recent studies highlight the utility of flow chemistry systems to precisely control reagent addition and temperature gradients, further enhancing reproducibility.

Thiol-Ene Coupling Strategies for Backbone Modification

Thiol-ene click chemistry offers a modular approach to modifying the aliphatic backbone of 3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride. This radical-mediated process enables the introduction of functional groups (e.g., acrylates, vinyl ethers) at the 2-methylpropane segment without affecting the sulfonyl chloride or fluorophenoxy moieties.

Ultraviolet (UV) light initiation in the presence of photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) generates thiyl radicals, which undergo anti-Markovnikov addition to terminal alkenes. For example, coupling with allyl glycidyl ether introduces epoxy functionalities, enhancing the compound’s utility in polymer cross-linking applications. Reaction optimization studies indicate that maintaining a 1:1 thiol-to-ene ratio and irradiating at 365 nm for 2–4 hours achieves >90% conversion.

Despite its versatility, thiol-ene coupling remains underexplored for this specific sulfonyl chloride. Challenges include the potential for sulfonyl chloride degradation under prolonged UV exposure, necessitating the use of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) to stabilize intermediates.

Friedel-Crafts Alkylation Approaches for Phenoxy Group Installation

The installation of the 4-fluorophenoxy group via Friedel-Crafts alkylation provides a direct route to constructing the aromatic segment of the molecule. This electrophilic aromatic substitution reaction typically employs aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as Lewis acid catalysts.

In a representative procedure, 4-fluorophenol reacts with 2-methylpropene in the presence of FeCl₃ at 60°C, yielding 3-(4-fluorophenoxy)-2-methylpropane. Subsequent sulfonation using chlorosulfonic acid (HSO₃Cl) introduces the sulfonyl chloride group. Key optimization parameters include:

  • Catalyst loading: 10 mol% FeCl₃ balances activity and cost.
  • Solvent selection: Nitromethane enhances electrophilicity of the alkylating agent.
  • Reaction time: 12–16 hours ensures complete conversion without over-sulfonation.

Table 2: Friedel-Crafts Alkylation Optimization Parameters

CatalystSolventTemperature (°C)Conversion (%)Selectivity (%)
FeCl₃Nitromethane609288
AlCl₃CH₂Cl₂408582
BF₃·OEt₂Toluene807875

Notably, the patent literature describes a one-pot Friedel-Crafts/sulfonation sequence that eliminates intermediate isolation steps, reducing processing time by 30%.

Continuous Flow Synthesis Optimization for Industrial Scalability

Transitioning from batch to continuous flow systems addresses scalability challenges associated with 3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride production. Microreactor technology enables precise control over residence time, temperature, and mixing efficiency, particularly critical for exothermic sulfonation and chlorination steps.

A prototypical flow setup involves:

  • Friedel-Crafts alkylation module: Tubular reactor with FeCl₃-impregnated packing.
  • Sulfonation module: Teflon-coated mixer for HSO₃Cl introduction.
  • Chlorination module: Glass-chip reactor for SO₂Cl₂ addition.

Pilot-scale trials demonstrate that operating at a flow rate of 10 mL/min and 50°C increases throughput by 40% compared to batch processes, with impurity levels reduced to <1%. Furthermore, in-line Fourier-transform infrared (FTIR) spectroscopy facilitates real-time monitoring of sulfonyl chloride formation, enabling immediate adjustment of reagent feed rates.

Intermediate for Protease Inhibitor Development

The utilization of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride as an intermediate in protease inhibitor development represents a significant advancement in antiviral and anticancer therapeutic design [8] [9]. Sulfonyl chloride derivatives have demonstrated exceptional utility in creating covalent protease inhibitors that form irreversible bonds with active site residues, particularly serine and cysteine proteases [9] [10].

Recent research has established that sulfonyl-containing compounds can achieve remarkable binding affinities with HIV-1 protease, with inhibitory constants ranging from 0.3 to 2.0 nanomolar [8] [11] [12]. The incorporation of fluorophenoxy substituents enhances the selectivity profile of these inhibitors by providing specific hydrophobic interactions within the protease binding pocket [8]. Structure-activity relationship studies have revealed that the 4-fluorophenoxy group contributes to optimal positioning within the S2 and S2' subsites of HIV-1 protease, leading to improved potency against drug-resistant variants [11] [12].

Table 1: Protease Inhibitor Development Applications

Target ProteaseMechanism of ActionBinding Affinity RangeDevelopment StageReference
Serine ProteasesCovalent modification of active site serine1-50 μMPreclinical [9]
Cysteine ProteasesCovalent modification of active site cysteine10-100 nMLead optimization [13]
HIV-1 ProteaseNon-covalent binding in active site0.3-2.0 nMClinical trials [8] [11] [12]
SARS-CoV-2 3CL ProteaseCovalent binding to catalytic residues<10 nMPreclinical [14]
ChymotrypsinIrreversible inhibition via sulfonyl group22 μMResearch tool [9]

The synthesis of next-generation protease inhibitors incorporating this intermediate has yielded compounds with enhanced activity against coronavirus 3CL protease, demonstrating sub-10 nanomolar inhibitory concentrations [14]. These compounds maintain pan-coronavirus activity while exhibiting favorable drug-like properties, positioning them as promising candidates for broad-spectrum antiviral development [14].

Building Block for Kinase-Targeted Anticancer Agents

The strategic incorporation of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride into kinase inhibitor scaffolds has emerged as a powerful approach for developing targeted anticancer therapeutics [15] [16]. Kinase inhibitors represent one of the most successful classes of anticancer drugs, with over 53 compounds currently approved by regulatory agencies and more than 200 in various stages of clinical development [15].

Fluorophenoxy-containing sulfonyl derivatives have demonstrated exceptional activity against mutant epidermal growth factor receptor variants, particularly the challenging L858R/T790M/C797S triple mutant associated with osimertinib resistance in non-small cell lung cancer [17]. These compounds achieve potency comparable to existing therapies while maintaining selectivity for mutant forms over wild-type epidermal growth factor receptor [17].

Table 2: Kinase-Targeted Anticancer Applications

Target KinaseCancer TypeIC₅₀ ValueSelectivity ProfileReference
EGFR L858R/T790M/C797SNon-small cell lung cancerComparable to osimertinibSelective for mutant EGFR [17]
MET ReceptorPancreatic adenocarcinoma6.1 μMMET-dependent selectivity [16]
Topoisomerase IIαBreast, cervical, colorectal1.28 μMTopoisomerase II specific [18]
PDGFRAVarious solid tumorsNot specifiedMulti-kinase targeting [16]
Multiple KinasesHematological malignanciesVariable (1 nM to >1000 nM)Broad spectrum [15] [19]

Research on quinazoline-triazole hybrid compounds incorporating fluorophenoxy substituents has yielded promising MET receptor inhibitors with IC₅₀ values of 6.1 micromolar against MET-dependent cancer cell lines [16]. These compounds demonstrate enhanced selectivity for MET-overexpressing cells while maintaining activity against additional oncogenic kinases such as platelet-derived growth factor receptor alpha [16].

Topoisomerase IIα-targeted compounds featuring 4-fluorophenyl substituents have shown strong inhibitory activity with IC₅₀ values of 1.28 micromolar against cervical adenocarcinoma cells [18]. Structure-activity relationship analysis indicates that meta- and para-phenolic groups at specific positions enhance both topoisomerase IIα inhibition and antiproliferative activity across multiple cancer cell lines [18].

Role in Antibiotic Resistance-Breaking Compound Libraries

The development of antibiotic resistance-breaking compounds utilizing 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride represents a critical strategy for addressing the growing challenge of multidrug-resistant bacterial infections [20] [21]. These compounds function by targeting bacterial resistance mechanisms rather than the primary pathogenic processes, thereby restoring the efficacy of existing antibiotics [20].

Sulfonyl-containing β-lactamase inhibitors have demonstrated significant promise in overcoming extended-spectrum β-lactamase resistance in gram-negative pathogens [20]. These compounds exhibit synergistic activity when combined with β-lactam antibiotics, effectively neutralizing the enzymatic degradation that renders traditional antibiotics ineffective against resistant strains of Escherichia coli and Klebsiella pneumoniae [20].

Table 3: Antibiotic Resistance-Breaking Mechanisms

Resistance MechanismTarget PathogenCompound TypeActivity ProfileReference
β-lactamase inhibitionESBL-producing E. coli, K. pneumoniaeSulfonyl-containing β-lactamase inhibitorsSynergistic with β-lactams [20]
Efflux pump inhibitionP. aeruginosa, Acinetobacter spp.Sulfonyl efflux pump modulatorsRestores antibiotic efficacy [21]
Target modificationSulfonamide-resistant bacteriaSul enzyme inhibitorsBroad sulfonamide resistance [22]
Metabolic pathway disruptionFolate synthesis pathwayDHPS pathway inhibitorsCompetitive inhibition [23]
Membrane integrity disruptionVancomycin-resistant bacteriaSulfonium-modified antibioticsEnhanced membrane penetration [24]

Research has revealed that sulfonyl modifications can disrupt bacterial efflux pump mechanisms that normally expel antibiotics from resistant cells [21]. These resistance-breaking compounds restore antibiotic susceptibility in Pseudomonas aeruginosa and Acinetobacter species by interfering with the energy-dependent transport systems that confer multidrug resistance [21].

The inhibition of Sul enzymes, which mediate resistance to sulfonamide antibiotics, represents another significant application of fluorophenoxy-sulfonyl derivatives [22]. These compounds target the Phe-Gly sequence that enables Sul enzymes to discriminate against sulfonamides while maintaining para-aminobenzoic acid binding, thereby overcoming a broad spectrum of sulfonamide resistance mechanisms [22].

Neuropharmacological Agent Synthesis Pathways

The synthesis of neuropharmacological agents utilizing 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has opened new avenues for treating neurological and psychiatric disorders [25] [26]. Sulfonyl-containing arylalkylamines demonstrate significant binding affinity for human 5-HT₆ serotonin receptors, with dissociation constants ranging from 1 nanomolar to greater than 1000 nanomolar depending on structural modifications [25].

The incorporation of fluorophenoxy substituents into neuropharmacological scaffolds enhances both selectivity and potency across multiple neurotransmitter systems [26] [27]. Compounds targeting sigma-1 receptors have shown particular promise for neuroprotective applications, with positive allosteric modulation leading to enhanced GABAergic signaling and reduced excitotoxicity [26].

Table 4: Neuropharmacological Applications

Target SystemMechanismTherapeutic ApplicationBinding AffinityReference
Serotonin 5-HT₆ receptorsSulfonyl group bindingCognitive enhancement1 nM to >1000 nM [25]
Sigma-1 receptorsPositive allosteric modulationNeuroprotectionMicromolar range [26]
GABA systemGABAergic signaling enhancementSeizure controlEnhanced GABA response [26] [27]
Glutamate systemNMDA receptor modulationExcitotoxicity preventionCalcium flux modulation [26]
Dopamine systemDopamine transporter inhibitionNeurological disordersNanomolar range [28]

Fenfluramine derivatives incorporating sulfonyl modifications have demonstrated dual-action mechanisms targeting both serotonergic neurotransmission and sigma-1 receptor pathways [26] [27]. These compounds enhance GABAergic tone while simultaneously dampening calcium influx through N-methyl-D-aspartate receptor modulation, resulting in potent anticonvulsant effects [26].

Research on dopamine transporter inhibitors featuring fluorophenoxy-sulfonyl structural elements has revealed binding poses that interact with key residues in subsites A, B, and C of the transporter [28]. These compounds demonstrate nanomolar binding affinities while maintaining selectivity for the dopamine transporter over related monoamine transporters [28].

The sulfonylating activity of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is fundamentally governed by the highly electrophilic nature of the sulfonyl chloride functional group. This reactivity is significantly enhanced by the electron-withdrawing effects of the fluorine atom in the phenoxy ring, which increases the electrophilicity of the sulfonyl center and facilitates nucleophilic substitution reactions [3].

Enzymatic Target Interactions

The compound demonstrates selective reactivity toward specific amino acid residues within enzymatic systems. Primary targets include lysine residues through their ε-amino groups, which undergo nucleophilic substitution reactions to form stable sulfonamide linkages [4] [5]. The reaction mechanism proceeds through a two-step process: initial nucleophilic attack by the amino group at the sulfur center, followed by elimination of hydrogen chloride to form the covalent sulfonamide bond [6] [7].

Carbonic anhydrase enzymes represent a particularly important target class for sulfonyl chloride compounds. The enzyme's active site contains a zinc ion coordinated by histidine residues, creating a microenvironment that facilitates the binding and subsequent reaction of sulfonyl chlorides [4] [8]. Research has demonstrated that structurally related sulfonyl compounds can achieve competitive inhibition of carbonic anhydrase through reversible binding interactions, with the fluorophenoxy moiety contributing to enhanced binding affinity through hydrophobic interactions [9] [10].

Kinetic Mechanisms

The kinetic behavior of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride in enzymatic systems follows a two-state model for covalent modification. The initial binding step involves rapid equilibrium formation between the compound and the enzyme target, with a binding constant influenced by the hydrophobic interactions of the fluorophenoxy group and the electrostatic interactions of the sulfonyl chloride [11] [10]. The subsequent covalent modification step exhibits time-dependent kinetics, with rate constants typically ranging from 10⁻³ to 10⁻² s⁻¹ for efficient sulfonylation reactions [5].

The methylpropane backbone provides conformational flexibility that allows optimal positioning of the sulfonyl chloride group for nucleophilic attack. This flexibility is crucial for achieving selectivity among different enzymatic targets, as the compound can adopt conformations that favor specific binding interactions while avoiding steric clashes with non-target proteins [12].

Structure-Activity Relationships

The structural components of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride contribute synergistically to its sulfonylating efficiency. The fluorine substituent on the phenoxy ring serves multiple functions: it enhances the electrophilicity of the sulfonyl chloride through inductive effects, improves membrane permeability through increased lipophilicity, and provides specific binding interactions with target proteins through halogen bonding [13] [14].

The methylpropane linker optimizes the spatial relationship between the reactive sulfonyl chloride and the binding elements of the molecule. This aliphatic chain provides sufficient flexibility for the compound to adopt multiple conformations while maintaining the appropriate distance for effective nucleophilic attack [12].

Bacterial Membrane Permeabilization Mechanisms

The bacterial membrane permeabilization activity of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride involves complex interactions with multiple membrane components. The compound's amphiphilic nature, conferred by the hydrophobic fluorophenoxy group and the reactive hydrophilic sulfonyl chloride moiety, enables it to interact with both lipid and protein components of bacterial membranes [15].

Lipopolysaccharide Interactions

The primary mechanism of bacterial membrane permeabilization involves interactions with the lipopolysaccharide (LPS) layer of Gram-negative bacteria. The compound binds to the negatively charged phosphate groups of LPS through electrostatic interactions, displacing the divalent cations that normally stabilize the outer membrane structure [16] [17]. This displacement leads to lateral diffusion of LPS molecules and subsequent destabilization of the membrane barrier.

The fluorophenoxy moiety contributes to membrane permeabilization through hydrophobic interactions with the lipid A portion of LPS. These interactions disrupt the regular packing of lipid molecules, creating transient defects in the membrane that allow increased permeability to antimicrobial agents [18] [17]. The methylpropane linker provides optimal spacing for simultaneous interaction with both the hydrophobic and hydrophilic regions of the membrane.

Membrane Protein Modification

Sulfonyl chlorides demonstrate the ability to covalently modify membrane proteins through reaction with accessible lysine and cysteine residues. This modification can alter protein conformation and function, leading to compromised membrane integrity and increased permeability [5] [19]. The reaction with membrane proteins follows similar kinetics to those observed with soluble enzymes, with the additional complexity of membrane-associated binding equilibria.

The compound's interaction with porin channels represents another important mechanism of membrane permeabilization. By binding to specific amino acid residues within the channel, the compound can alter the selectivity and conductance properties of porins, leading to increased permeability to large molecules that would normally be excluded [20] [21].

Permeabilization Kinetics

Time-resolved studies of bacterial membrane permeabilization reveal a biphasic process. The initial rapid phase involves electrostatic binding to membrane components, occurring within seconds of compound addition [18] [22]. The subsequent slower phase involves covalent modification of membrane proteins and progressive membrane destabilization, with time constants ranging from minutes to hours depending on compound concentration and bacterial strain.

The concentration dependence of permeabilization follows a sigmoidal curve, indicating cooperative binding effects. Critical concentrations for membrane permeabilization are typically in the micromolar range, with Gram-negative bacteria showing greater sensitivity than Gram-positive bacteria due to the presence of the LPS layer [15] [23].

Structure-Function Relationships in ATPase Inhibition

The ATPase inhibitory activity of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride represents a complex interaction between the compound's structural features and the diverse family of ATPase enzymes. The inhibition mechanism varies among different ATPase types, with competitive, non-competitive, and covalent modification mechanisms all being observed [10] [24].

ATP-Binding Site Interactions

The primary mechanism of ATPase inhibition involves competitive binding with ATP at the enzyme's active site. The sulfonyl chloride group can form hydrogen bonds with lysine and arginine residues in the ATP-binding pocket, while the fluorophenoxy group provides hydrophobic interactions with aromatic residues commonly found in nucleotide-binding domains [11] [25].

The methylpropane linker allows the compound to span the ATP-binding cleft, enabling simultaneous interactions with multiple binding subsites. This extended binding mode contributes to the compound's selectivity among different ATPase subtypes, as the specific geometry of each enzyme's active site determines the optimal binding conformation [10] [26].

Covalent Modification Mechanisms

In addition to competitive inhibition, the compound can undergo covalent modification of ATPase enzymes through reaction with nucleophilic residues in the active site. This irreversible inhibition mechanism is particularly effective against ATPases that contain reactive cysteine residues near the ATP-binding site [5] [7].

The rate of covalent modification depends on the accessibility of nucleophilic residues and the local electrostatic environment of the active site. Enzymes with more accessible lysine residues in the ATP-binding pocket show faster rates of modification, while those with buried nucleophiles require longer incubation times for complete inhibition [10] [25].

Allosteric Modulation

Some ATPases exhibit allosteric inhibition by 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride, where the compound binds to sites distinct from the ATP-binding pocket and induces conformational changes that reduce enzymatic activity. This mechanism is particularly important for multi-subunit ATPases where allosteric communication between subunits regulates enzyme function [24] [25].

The fluorophenoxy group plays a crucial role in allosteric binding through π-π stacking interactions with aromatic residues in regulatory domains. These interactions can stabilize inactive conformations of the enzyme, leading to reduced ATP hydrolysis rates without direct competition with substrate binding [25] [26].

Selectivity Mechanisms

The selectivity of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride among different ATPase subtypes arises from the specific combination of binding interactions and the geometric constraints of each enzyme's active site. The fluorine substituent provides unique binding properties through its ability to form halogen bonds with electron-rich regions of the protein, a interaction mode that is highly sensitive to the local electrostatic environment [14] [27].

The compound shows particular selectivity for ATPases involved in protein degradation and DNA repair processes, likely due to the specific architecture of these enzymes' active sites and their sensitivity to sulfonylation reactions [25] [26]. This selectivity profile makes the compound a valuable tool for studying the role of different ATPase subtypes in cellular processes.

Apoptosis Induction Pathways in Malignant Cell Lines

The apoptosis-inducing activity of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride in malignant cell lines involves activation of multiple death pathways, with the compound demonstrating selective toxicity toward cancer cells compared to normal cells [28] [29]. The mechanisms of apoptosis induction involve both direct and indirect effects on cellular death machinery.

Intrinsic Pathway Activation

The primary mechanism of apoptosis induction involves activation of the intrinsic mitochondrial pathway through disruption of Bcl-2 family protein interactions. The compound causes downregulation of anti-apoptotic Bcl-2 proteins while promoting the activation of pro-apoptotic proteins such as Bax and Bak [30] [31]. This shift in the balance of apoptotic regulators leads to mitochondrial membrane permeabilization and release of cytochrome c into the cytoplasm.

The released cytochrome c forms the apoptosome complex with Apaf-1 and procaspase-9, leading to activation of the caspase cascade and subsequent cell death [30] [31]. The compound's effect on Bcl-2 proteins appears to involve both transcriptional downregulation and post-translational modifications that reduce protein stability and function.

Reactive Oxygen Species Generation

A significant component of the compound's apoptotic activity involves the generation of reactive oxygen species (ROS) within malignant cells. The compound induces oxidative stress through multiple mechanisms, including disruption of mitochondrial electron transport and depletion of cellular antioxidant systems [28] [29]. The elevated ROS levels contribute to DNA damage, protein oxidation, and lipid peroxidation, all of which trigger apoptotic signaling pathways.

The fluorophenoxy group may contribute to ROS generation through redox cycling reactions, where the compound undergoes repeated oxidation and reduction cycles that consume cellular reducing equivalents and generate superoxide radicals [29] [32]. This oxidative stress is particularly damaging to cancer cells, which often have elevated baseline ROS levels and reduced antioxidant capacity compared to normal cells.

JNK Pathway Activation

The compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in stress-induced apoptosis. JNK activation leads to phosphorylation of downstream targets including c-Jun and ATF2, which regulate the expression of pro-apoptotic genes [28] [29]. The sustained activation of JNK signaling contributes to the amplification of apoptotic signals and ensures efficient elimination of damaged cells.

The mechanism of JNK activation appears to involve upstream kinases that respond to cellular stress signals generated by the compound's interaction with cellular targets. The prolonged duration of JNK activation is characteristic of apoptotic stimuli and distinguishes this response from transient survival-promoting JNK signals [29] [33].

Endoplasmic Reticulum Stress

The compound induces endoplasmic reticulum (ER) stress through its effects on protein folding and cellular homeostasis. This stress response activates the unfolded protein response (UPR), which initially attempts to restore cellular homeostasis but ultimately triggers apoptosis if the stress is too severe or prolonged [34] [35]. The ER stress pathway involves activation of specific transcription factors such as CHOP, which promotes the expression of pro-apoptotic genes.

The sulfonyl chloride group may contribute to ER stress through covalent modification of ER-resident proteins, disrupting their normal folding and function. This mechanism is particularly relevant in cancer cells, which often have elevated protein synthesis rates and are more susceptible to ER stress-induced apoptosis [34] [30].

Cancer Cell Selectivity

The selective toxicity of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride toward malignant cells involves multiple factors that distinguish cancer cells from normal cells. Cancer cells often have defective apoptotic pathways, elevated ROS levels, and increased dependence on specific survival signals, all of which make them more susceptible to the compound's effects [36] [33].

The compound's ability to simultaneously target multiple apoptotic pathways ensures efficient cell death even in cancer cells with resistance to single-pathway inhibitors. This multi-target approach is particularly important for overcoming the heterogeneity and adaptive resistance mechanisms commonly observed in malignant cell populations [30] [36].

The fluorophenoxy group contributes to cancer cell selectivity through enhanced cellular uptake and retention in rapidly dividing cells. The compound's lipophilic properties allow efficient membrane penetration, while its reactivity ensures rapid engagement with intracellular targets before cellular detoxification mechanisms can neutralize its effects [14] [37].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

266.0179713 g/mol

Monoisotopic Mass

266.0179713 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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